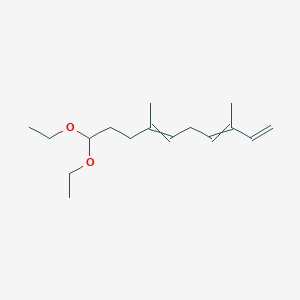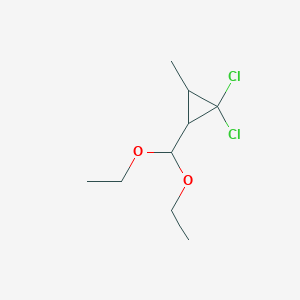
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is an organochlorine compound with a cyclopropane ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane can be synthesized through the reaction of ethyl vinyl ether with chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in an ice bath, followed by the addition of a sodium hydroxide solution. The mixture is then stirred at room temperature for an extended period before being quenched with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can undergo addition reactions with carbenes or other reactive species.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or ketones.
Reduction: Formation of cyclopropane alcohols or hydrocarbons.
科学的研究の応用
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine pesticide with similar structural features.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar chemical properties.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with comparable reactivity
Uniqueness
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is unique due to its specific cyclopropane ring structure and the presence of diethoxymethyl and methyl groups
特性
CAS番号 |
57976-69-9 |
|---|---|
分子式 |
C9H16Cl2O2 |
分子量 |
227.12 g/mol |
IUPAC名 |
1,1-dichloro-2-(diethoxymethyl)-3-methylcyclopropane |
InChI |
InChI=1S/C9H16Cl2O2/c1-4-12-8(13-5-2)7-6(3)9(7,10)11/h6-8H,4-5H2,1-3H3 |
InChIキー |
IHOMMGDPUKLQER-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1C(C1(Cl)Cl)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


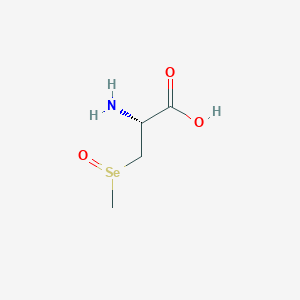
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
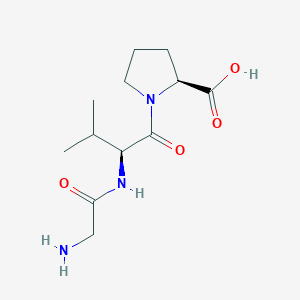
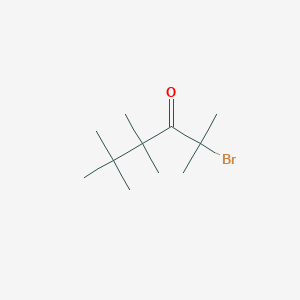
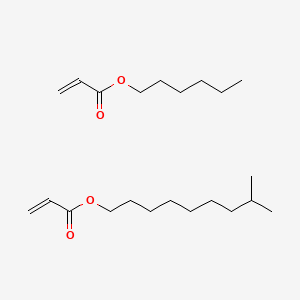
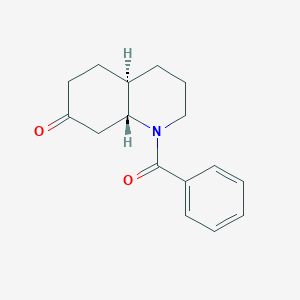
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
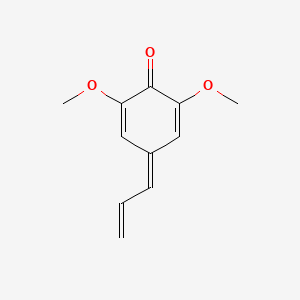
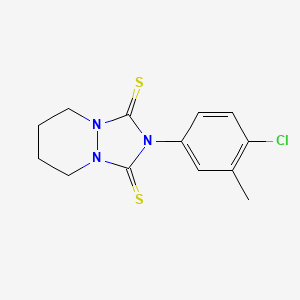
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
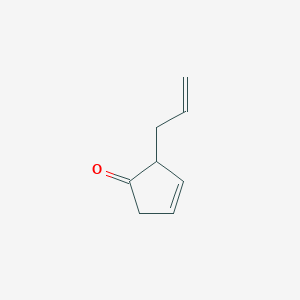
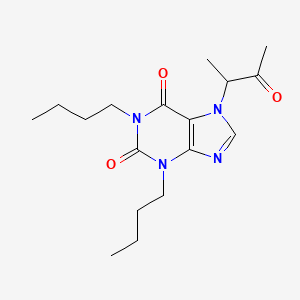
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
